molecular formula C15H19N3O2 B10910083 4-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid

4-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid

Cat. No.: B10910083
M. Wt: 273.33 g/mol
InChI Key: ZESQNQZXDMWBDX-UHFFFAOYSA-N
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Description

4-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid is a complex organic compound that features a pyrazole ring and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by its functionalization and subsequent coupling with a benzoic acid derivative.

  • Preparation of the Pyrazole Ring

    • The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
    • For example, 1-ethyl-3-methyl-1H-pyrazole can be prepared by reacting ethyl acetoacetate with hydrazine hydrate.
  • Functionalization of the Pyrazole Ring

    • The methyl group on the pyrazole ring can be brominated using N-bromosuccinimide (NBS) to form 4-bromo-1-ethyl-3-methyl-1H-pyrazole.
    • This brominated intermediate can then be reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.
  • Coupling with Benzoic Acid

    • The final step involves coupling the functionalized pyrazole with a benzoic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the pyrazole ring. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction

    • Reduction reactions can be performed on the nitro or carbonyl groups if present. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
  • Substitution

    • The compound can participate in nucleophilic substitution reactions, especially at the benzoic acid moiety. Reagents such as sodium hydroxide (NaOH) can be used for these reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOH in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acids or pyrazoles.

Scientific Research Applications

Chemistry

  • The compound can be used as a building block for the synthesis of more complex molecules.
  • It serves as a precursor for the development of new heterocyclic compounds with potential biological activities.

Biology

  • The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
  • It can be used in the study of enzyme inhibition and receptor binding.

Medicine

  • Potential applications in drug development, particularly for targeting specific enzymes or receptors.
  • It may be explored for its anti-inflammatory or analgesic properties.

Industry

  • The compound can be used in the development of new materials, such as polymers or coatings.
  • It may find applications in the production of agrochemicals or dyes.

Mechanism of Action

The mechanism of action of 4-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-({[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid
  • 4-({[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid
  • 4-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenylacetic acid

Uniqueness

  • The presence of the 1-ethyl-3-methyl-1H-pyrazol-4-yl moiety distinguishes this compound from others, potentially leading to unique biological activities.
  • The specific substitution pattern on the pyrazole ring and the benzoic acid moiety may confer distinct chemical reactivity and interaction with molecular targets.

This detailed article provides a comprehensive overview of 4-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

4-[[(1-ethyl-3-methylpyrazol-4-yl)methylamino]methyl]benzoic acid

InChI

InChI=1S/C15H19N3O2/c1-3-18-10-14(11(2)17-18)9-16-8-12-4-6-13(7-5-12)15(19)20/h4-7,10,16H,3,8-9H2,1-2H3,(H,19,20)

InChI Key

ZESQNQZXDMWBDX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNCC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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